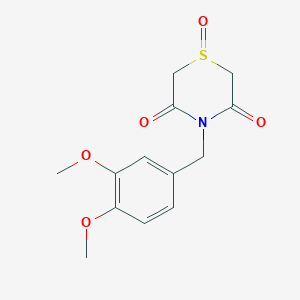

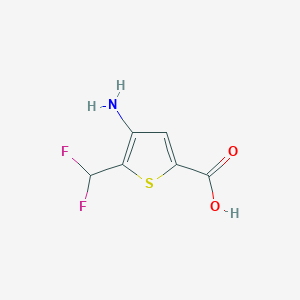

4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,4-Dimethoxybenzyl alcohol” is a chemical compound with the molecular formula C9H12O3 . It is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules .

Synthesis Analysis

The synthesis of compounds related to “4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione” often involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant . DDQ is commonly used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

Molecular Structure Analysis

The molecular structure of “3,4-Dimethoxybenzyl alcohol” has been determined to have a molecular weight of 168.190 Da .

Chemical Reactions Analysis

The chemical reactions involving compounds like “this compound” often involve the use of DDQ as an oxidant . DDQ is known to oxidize several aromatic donors to the corresponding cation radicals .

Physical and Chemical Properties Analysis

“3,4-Dimethoxybenzyl alcohol” has a molecular weight of 168.190 Da . More specific physical and chemical properties of “this compound” are not available.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its significance in chemical synthesis. This protecting group is smoothly eliminated by specific reagents, with yields depending on the substituents of the phenyl ring, highlighting its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

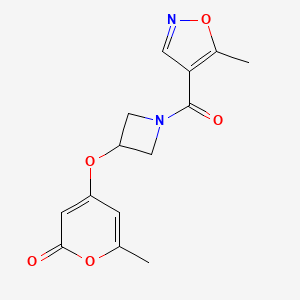

Material Science and Nanotechnology

In material science, benzoxazine dimers, related to the chemical structure of interest, have been used as ligands for rare earth metal ions, such as cerium(III) ion. This has led to the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition. The produced ceria nanoparticles have potential applications in catalysis, electronics, and energy storage due to their unique properties (Veranitisagul et al., 2011).

Organic Electronics

Compounds containing the dimethoxybenzyl moiety have been studied for their conducting properties. Derivatized bis(pyrrol-2-yl) arylenes, including those with dimethoxybenzene substitutions, show low oxidation potentials and form cation radicals, which are significant for the development of conducting polymers. These materials are of interest for applications in organic electronics, offering a pathway toward the design of materials with tailored electronic properties (Sotzing et al., 1996).

Pharmacology and Biomedical Research

In pharmacology, the 1,3,4-thiadiazole core, closely related to the query compound, has been explored for its biological activities. Schiff bases derived from this core have shown DNA protective abilities and strong antimicrobial activities, with some compounds exhibiting cytotoxicity against cancer cell lines. This suggests their potential in the development of new therapeutic agents (Gür et al., 2020).

Advanced Chemical Reactions

Research into the synthesis and reactivity of compounds with structures similar to "4-(3,4-Dimethoxybenzyl)-1lambda4,4-thiazinane-1,3,5-trione" reveals insights into complex chemical behaviors and reaction mechanisms. This includes studies on intramolecular electron transfer, which are crucial for understanding chemical reactivity and designing new molecules with specific electronic properties (Wartini et al., 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(3,4-dimethoxyphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-18-10-4-3-9(5-11(10)19-2)6-14-12(15)7-20(17)8-13(14)16/h3-5H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYGZNHZLPOQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C(=O)CS(=O)CC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B2691674.png)

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide](/img/structure/B2691677.png)

![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2691678.png)

![1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2691681.png)

![Methyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2691688.png)

![N-(3-chloro-4-fluorophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2691689.png)

![2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol](/img/structure/B2691690.png)

![N-(3-chlorophenyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2691691.png)

![4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2691692.png)